5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide
CAS No.: 519152-82-0
Cat. No.: VC5403850
Molecular Formula: C14H14BrClN2O3S
Molecular Weight: 405.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 519152-82-0 |
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Molecular Formula | C14H14BrClN2O3S |
Molecular Weight | 405.69 |
IUPAC Name | 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide |
Standard InChI | InChI=1S/C14H14BrClN2O3S/c1-2-21-13-6-4-10(8-11(13)15)18-22(19,20)14-7-9(17)3-5-12(14)16/h3-8,18H,2,17H2,1H3 |
Standard InChI Key | CYVQTNHQRHRCMM-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, with the molecular formula C₁₄H₁₄BrClN₂O₃S and a molecular weight of 405.69 g/mol . Its IUPAC name reflects the positions of key substituents:
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A sulfonamide group (-SO₂NH-) bridges a chlorobenzene ring (positioned at C1) and a 3-bromo-4-ethoxyphenyl group.
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The chlorobenzene ring features a chlorine atom at C2 and an amino group (-NH₂) at C5.
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The phenyl group attached to the sulfonamide nitrogen contains a bromine atom at C3 and an ethoxy group (-OCH₂CH₃) at C4 .
Structural Implications
The presence of halogen atoms (bromine and chlorine) and electron-donating groups (ethoxy and amino) creates a balance of lipophilicity and polarity. Bromine’s large atomic radius may enhance hydrophobic interactions in biological systems, while the ethoxy group could improve aqueous solubility compared to simpler sulfonamides . The amino group at C5 provides a potential site for hydrogen bonding or derivatization.
Physicochemical Properties
While experimental data on this specific compound are scarce, inferences can be drawn from its functional groups:
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Solubility: The ethoxy group likely increases solubility in polar solvents, whereas halogen atoms may enhance lipid membrane permeability.
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Stability: Sulfonamides generally exhibit stability under physiological conditions, but the bromine atom introduces potential sensitivity to light or nucleophilic substitution .
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Acid-Base Behavior: The amino group (pKa ~4–5) and sulfonamide (pKa ~10) could confer pH-dependent solubility, impacting bioavailability.
Packaging | Price (USD) |
---|---|
1 g | 648.81 |
2.5 g | 852.21 |
5 g | 1,005.43 |
Other suppliers include entities in China and Ukraine, though detailed pricing is unavailable .
Research Challenges and Future Directions
Metabolic Stability
Related compounds exhibit variable metabolic stability in human liver microsomes. Introducing electron-withdrawing groups (e.g., -CF₃) improves stability, suggesting that the bromine and chlorine atoms here may confer similar benefits .
Toxicity Profiling
No data exist on this compound’s acute or chronic toxicity. Preclinical studies should assess hepatotoxicity, nephrotoxicity, and off-target effects.
Structural Optimization
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Derivatization: Modifying the amino group (e.g., acylation) could enhance solubility or target selectivity.
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Halogen Replacement: Substituting bromine with fluorine might reduce molecular weight while retaining bioactivity.
Comparative Analysis of Related Sulfonamides
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